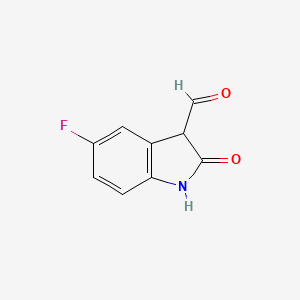

5-Fluoro-2-oxoindoline-3-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

52508-87-9 |

|---|---|

Molecular Formula |

C9H6FNO2 |

Molecular Weight |

179.15 g/mol |

IUPAC Name |

5-fluoro-2-oxo-1,3-dihydroindole-3-carbaldehyde |

InChI |

InChI=1S/C9H6FNO2/c10-5-1-2-8-6(3-5)7(4-12)9(13)11-8/h1-4,7H,(H,11,13) |

InChI Key |

XAWAAGSJGKYPKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)C(C(=O)N2)C=O |

Origin of Product |

United States |

Strategic Synthesis of 5 Fluoro 2 Oxoindoline 3 Carbaldehyde and Its Advanced Derivatives

Methodologies for the Preparation of 5-Fluoro-2-oxoindoline and Related Precursors

The synthesis of the foundational precursor, 5-Fluoro-2-oxoindoline, can be approached through several distinct routes. These include conventional multi-step syntheses starting from commercially available fluorinated precursors and more advanced methods that introduce the fluorine atom at a later stage onto the indoline or oxindole (B195798) scaffold.

Conventional Synthetic Routes

Conventional methods for synthesizing 5-Fluoro-2-oxoindoline predominantly rely on building the heterocyclic system from a pre-fluorinated starting material. One of the most common and effective approaches begins with 4-fluoroaniline. chemicalbook.comchemicalbook.com This route involves a three-step sequence:

Formation of 4-fluoroisonitrosoacetanilide : 4-fluoroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride.

Cyclization to 5-fluoroisatin (B27256) : The resulting anilide undergoes acid-catalyzed cyclization, typically using concentrated sulfuric acid, to form the intermediate 5-fluoroisatin. chemicalbook.comchemicalbook.com

An alternative conventional strategy involves the reductive cyclization of a substituted nitrophenyl derivative. google.com This process starts with a 2-(5-fluoro-2-nitrophenyl)malonic acid diester. This precursor is subjected to reductive conditions, often using catalytic hydrogenation, which simultaneously reduces the nitro group to an amine and facilitates cyclization to form a 5-fluorooxindole-3-carboxylic acid ester. The final step is the decarboxylation of this ester intermediate to yield 5-fluoro-2-oxindole. google.com

| Starting Material | Key Intermediates | Key Reactions | Overall Yield |

| 4-Fluoroaniline | 4-Fluoroisonitrosoacetanilide, 5-Fluoroisatin | Acide-catalyzed cyclization, Wolff-Kishner-Huang Minlon Reduction | ~66% |

| 2-(5-Fluoro-2-nitrophenyl)malonic acid diester | 5-Fluorooxindole-3-carboxylic acid ester | Reductive cyclization, Decarboxylation | Not specified |

Regioselective Fluorination Approaches to the Indoline/Oxindole System

While building from fluorinated starting materials is common, modern synthetic chemistry also explores the direct fluorination of the indoline or oxindole core. These methods offer alternative pathways but present challenges in achieving regioselectivity, particularly at the C-5 position. Much of the current research focuses on fluorinating the heterocyclic portion of the molecule (C-2 and C-3 positions).

Electrochemical fluorination represents a green and efficient method for introducing fluorine into organic molecules. acs.org This technique typically involves the anodic oxidation of a substrate in the presence of a fluoride salt electrolyte. acs.orgkubikat.org For oxindole systems, highly regioselective monofluorination has been achieved, although often at the C-3 position. acs.org

Key features of this method include:

Fluoride Source : Alkyl ammonium fluoride salts such as Me₄NF·4HF or Et₄NF·3HF are commonly used as both the supporting electrolyte and the fluorine source. kubikat.orgacs.org

Electrodes : Carbon or platinum anodes are effective for the fluorination process. acs.org

Regioselectivity : The regiochemical outcome is highly dependent on the substrate and reaction conditions. While methods for C-3 fluorination of oxindoles are established, selective C-5 fluorination of an unsubstituted oxindole via this method is less common and more challenging. acs.org Anodic fluorination of N-acetylindoles has been shown to yield trans-2,3-difluoro-2,3-dihydroindoles, again highlighting the propensity for reaction on the pyrrole (B145914) ring. researchgate.net

| Technique | Fluorine Source/Electrolyte | Common Reaction Site | Notes |

| Anodic Monofluorination | Me₄NF·4HF, Et₄NF·3HF | C-3 position of oxindole | Effective for 3-substituted oxindoles. acs.org |

| Anodic Difluorination | Et₄NF·4HF/MeCN | C-2 and C-3 positions of indole (B1671886) | Yields trans-2,3-difluoro derivatives. researchgate.net |

| General Electrochemical Fluorination | Hexafluorosilicate Salts | Varies | An inexpensive and widely available fluorine source. nih.gov |

Dearomatization strategies offer a powerful way to install fluorine atoms, particularly for creating vicinal (adjacent) difluorinated structures. These methods typically involve the simultaneous loss of aromaticity and addition of fluorine atoms across a double bond of the indole ring.

One prominent strategy is the iodine(I/III)-catalyzed dearomative difluorination of indoles. chemrxiv.orgresearchgate.net This reaction converts readily available indoles into trans-2,3-difluorinated indolines with high diastereoselectivity. researchgate.net The process operates under mild conditions and demonstrates excellent functional group tolerance. chemrxiv.org

Another approach utilizes electrophilic fluorinating reagents like Selectfluor®. Treatment of 3-substituted indoles with Selectfluor® in an acetonitrile/water mixture can lead to the formation of 3-substituted 3-fluorooxindoles in high yields. organic-chemistry.org This reaction proceeds through a proposed unstable 3-fluoroindolenine intermediate. While effective for C-3 functionalization, these dearomatization methods are not designed for direct C-5 fluorination of the benzene (B151609) ring.

| Strategy | Key Reagents | Typical Products | Target Positions |

| Iodine-Catalyzed Dearomatization | Iodine(I/III) catalyst, Fluoride source | trans-2,3-Difluorinated indolines | C-2, C-3 |

| Electrophilic Fluorination/Rearrangement | Selectfluor® | 3-Substituted 3-fluorooxindoles | C-3 |

Introduction of the 3-Carbaldehyde Moiety and Subsequent Derivatization

Once the 5-fluoro-2-oxoindoline core is synthesized, the next critical step is the introduction of the carbaldehyde (formyl) group at the C-3 position. This position is chemically active due to the adjacent electron-withdrawing carbonyl group and the acidic N-H proton.

Formylation and Functionalization at the C-3 Position

The most widely used method for introducing a formyl group onto an electron-rich heterocyclic system is the Vilsmeier-Haack reaction. cambridge.orgwikipedia.org This reaction employs a formylating agent, the Vilsmeier reagent (a chloroiminium salt), which is typically generated in situ from a substituted formamide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). mychemblog.comijpcbs.com

The mechanism involves the electrophilic attack of the Vilsmeier reagent on the C-3 position of the 5-fluoro-2-oxoindoline. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final 5-Fluoro-2-oxoindoline-3-carbaldehyde. cambridge.orgwikipedia.org This method is efficient and generally provides good yields for the formylation of indole and oxindole systems. organic-chemistry.org

Alternative, more recent methods for indole C-3 formylation have also been developed, including iron-catalyzed reactions using formaldehyde and aqueous ammonia, and visible-light-promoted reactions using eosin Y as a photoredox catalyst. organic-chemistry.orgorganic-chemistry.org These newer methods offer milder and more environmentally benign alternatives to the classical Vilsmeier-Haack conditions. The active methylene (B1212753) group at the C-3 position of 5-fluoro-2-oxindole also allows for condensation reactions with aldehydes, which is a common strategy for creating a wide range of advanced 3-substituted derivatives. nih.govresearchgate.net

| Method | Reagents | Description |

| Vilsmeier-Haack Reaction | DMF, POCl₃ (or other acid chlorides) | A classic and reliable method for formylating electron-rich heterocycles via an electrophilic chloroiminium salt. cambridge.orgwikipedia.org |

| Iron-Catalyzed Formylation | FeCl₃, Formaldehyde, Aqueous Ammonia, Air | A greener alternative using a cheap, non-toxic catalyst and air as the oxidant. organic-chemistry.org |

| Photoredox Catalysis | Eosin Y, TMEDA, Visible Light, Air | A mild, metal-free formylation using tetramethylethylenediamine (TMEDA) as the carbon source. organic-chemistry.org |

Knoevenagel Condensation and Related Olefination Reactions for 3-Ylidene Formation

The Knoevenagel condensation is a pivotal reaction for the formation of 3-ylidene derivatives of 5-fluoro-2-oxoindoline. This reaction involves the condensation of an active methylene compound with the aldehyde group at the 3-position of the oxindole ring, typically catalyzed by a weak base.

A general synthetic route involves the reaction of 5-fluoro-2-oxindole with various substituted aromatic aldehydes in the presence of a base like potassium hydroxide (KOH) in ethanol at room temperature. nih.govresearchgate.net This method provides a straightforward approach to a variety of 3-ylidene-5-fluoro-2-oxindoles. The reaction is generally efficient, proceeding to completion within a few hours.

The versatility of the Knoevenagel condensation allows for the introduction of a wide array of substituents at the ylidene position, thereby enabling the fine-tuning of the electronic and steric properties of the final molecule. nih.govscielo.br These 3-ylidene derivatives serve as crucial intermediates for further synthetic transformations, including cycloaddition reactions.

| Reactants | Catalyst/Solvent | Product | Key Findings |

|---|---|---|---|

| 5-Fluoro-2-oxoindoline, Substituted Aldehydes | KOH/Ethanol | 3-Ylidene-5-fluoro-2-oxindoles | Efficient synthesis at room temperature. nih.govresearchgate.net |

| Aromatic Aldehydes, Active Methylene Compounds | Lipase | Substituted Alkenes | Enzymatic catalysis provides a green alternative. researchgate.net |

Synthesis of Hydrazone, Semicarbazone, and Thiosemicarbazone Derivatives

The aldehyde functionality of 5-Fluoro-2-oxoindoline-3-carbaldehyde readily undergoes condensation reactions with hydrazine and its derivatives to form hydrazones, semicarbazones, and thiosemicarbazones. These reactions are typically carried out by refluxing the aldehyde with the corresponding hydrazine derivative in a suitable solvent, often with acid catalysis.

The synthesis of thiosemicarbazones, for example, can be achieved by reacting the aldehyde with thiosemicarbazide. mdpi.comnih.gov These derivatives are of significant interest due to their wide range of biological activities. The formation of these C=N linked compounds provides a versatile platform for the development of novel therapeutic agents. The reaction conditions can often be optimized to achieve high yields. researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Product Type | General Reaction Conditions |

|---|---|---|---|

| 5-Fluoro-2-oxoindoline-3-carbaldehyde | Hydrazine/Substituted Hydrazines | Hydrazones | Condensation reaction, often with acid catalysis. researchgate.net |

| 5-Fluoro-2-oxoindoline-3-carbaldehyde | Semicarbazide | Semicarbazones | Condensation reaction in a suitable solvent. |

| 5-Fluoro-2-oxoindoline-3-carbaldehyde | Thiosemicarbazide | Thiosemicarbazones | Reaction often carried out at elevated temperatures. mdpi.comnih.gov |

Enantioselective and Stereocontrolled Synthesis of 5-Fluoro-2-oxoindoline-3-carbaldehyde Derivatives

The development of enantioselective and stereocontrolled methods for the synthesis of 3-substituted 2-oxindoles is a highly active area of research, driven by the prevalence of chiral oxindole scaffolds in biologically active natural products and pharmaceuticals.

Chiral Catalyst-Mediated Reactions

Chiral catalysts, including both metal complexes and organocatalysts, have been effectively employed to control the stereochemical outcome of reactions involving the 3-position of the oxindole ring. For instance, chiral N,N'-dioxide-metal complexes have demonstrated high efficiency in asymmetric reactions to construct hetero-3,3′-bisoxindoles with excellent diastereo- and enantioselectivity. chinesechemsoc.org These reactions often proceed under mild conditions with high yields.

Organocatalysts, such as chiral bicyclic imidazoles, have also been successfully applied in the enantioselective C-acylation of N-protected 3-substituted-2-oxindoles, affording products with a 3-acyl-substituted quaternary stereocenter in good enantioselectivity. researchgate.net The use of chiral bifunctional tertiary amine-thiourea organocatalysts has been reported for the α-hydroxyamination of N-unprotected 3-substituted-2-oxindoles, yielding chiral adducts with good enantioselectivities. uevora.pt

Stereochemical Control in 3-Substituted 2-Oxindoles

Achieving stereochemical control in the synthesis of 3-substituted 2-oxindoles is crucial for accessing specific stereoisomers with desired biological activity. One major strategy involves the nucleophilic addition to isatins or their derivatives, which provides access to a range of chiral 3-hydroxyloxindoles and 3-aminooxindoles. rsc.org Another approach utilizes 3-substituted oxindoles as nucleophiles in reactions with various electrophiles. rsc.org

The construction of vicinal quaternary stereogenic centers in bisoxindole structures has been achieved with excellent stereocontrol using asymmetric organocatalytic addition of 3-substituted oxindoles to isatin-derived ketimines. rsc.org Furthermore, highly regio-, enantio-, and diastereoselective allylic alkylation of 3-alkyl oxindoles has been developed through synergistic iridium and copper catalysis, yielding 3,3-disubstituted oxindole derivatives containing adjacent quaternary and tertiary stereogenic centers. researchgate.net

| Catalyst Type | Reaction | Stereochemical Outcome | Reference |

|---|---|---|---|

| Chiral N,N'-dioxide/Metal Complexes | Asymmetric nucleophilic addition | High diastereo- and enantioselectivity (>99% ee) | chinesechemsoc.org |

| Chiral Bicyclic Imidazole Organocatalyst | Enantioselective C-acylation | Good enantioselectivity | researchgate.net |

| Chiral Bifunctional Tertiary Amine-Thiourea | α-Hydroxyamination | Good enantioselectivities | uevora.pt |

| Synergistic Iridium and Copper Catalysis | Allylic alkylation | Excellent enantiomeric excess and diastereomeric ratio | researchgate.net |

Advanced Cyclization and Heterocycle Fusion Strategies

Advanced cyclization and heterocycle fusion strategies are employed to construct complex molecular architectures based on the 5-fluoro-2-oxoindoline scaffold. These methods are instrumental in the synthesis of spirooxindoles and other fused heterocyclic systems.

Spirooxindole Formation via [3+2] Cycloaddition

The [3+2] cycloaddition reaction is a powerful tool for the synthesis of spirooxindoles, which are a prominent class of heterocyclic compounds with diverse biological activities. nih.govmdpi.com This reaction typically involves the in situ generation of an azomethine ylide from an isatin derivative (or a related precursor) and an amino acid, which then undergoes a cycloaddition with a dipolarophile.

For instance, the reaction of an in situ generated azomethine ylide from 5-methyl isatin and L-proline with an ethylene derivative can produce a spirooxindole in a high-chemical yield and stereoselective fashion. nih.gov The versatility of this approach allows for the synthesis of a wide range of functionalized spirooxindoles by varying the isatin, amino acid, and dipolarophile components. acs.orgnih.gov One-pot, multicomponent [3+2] cycloaddition reactions have been developed to synthesize pyrrolizidine- and N-methyl pyrrolidine-substituted spirooxindole derivatives with excellent regio- and stereoselectivity. acs.org

The resulting spiro-pyrrolidine linked oxindoles can possess multiple consecutive stereocenters, and the diastereoselectivity of the reaction can often be controlled. researchgate.net These complex structures are of great interest in drug discovery, with some spirooxindole derivatives showing promising anticancer activity. researchgate.net

| Reaction Type | Key Reactants | Product | Key Features |

|---|---|---|---|

| [3+2] Cycloaddition | Isatin derivatives, Amino acids, Dipolarophiles | Spirooxindoles | Stereoselective formation of multiple stereocenters. nih.govacs.org |

| One-pot, multicomponent [3+2] cycloaddition | Isatin, L-proline or sarcosine, α,β-unsaturated carbonyl compounds | Pyrrolizidine- and N-methyl pyrrolidine-substituted spirooxindoles | Excellent regio- and stereoselectivity. acs.org |

N-Fluoroalkylation and N-Functionalization

Direct N-fluoroalkylation of 5-Fluoro-2-oxoindoline-3-carbaldehyde is challenging due to the presence of the reactive aldehyde group. A more common and effective strategy involves the initial N-functionalization of the more readily available precursor, 5-fluoro-2-oxindole. This is typically followed by the introduction of the formyl group at the C3 position.

The N-alkylation of 5-fluoro-2-oxindole can be achieved under basic conditions. The acidic N-H proton of the lactam can be deprotonated by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form a nucleophilic anion. This anion then readily reacts with various electrophiles, including alkyl halides and benzyl halides, to yield the corresponding N-substituted 5-fluoro-2-oxindoles. The choice of solvent for these reactions is crucial, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) being commonly employed to facilitate the reaction.

Following the successful N-functionalization of the 5-fluoro-2-oxindole core, the aldehyde group can be introduced at the C3 position. A widely used method for this transformation is the Vilsmeier-Haack reaction. organic-chemistry.orgresearchgate.netijpcbs.com This reaction employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl3) and a substituted formamide like N,N-dimethylformamide (DMF). organic-chemistry.orgresearchgate.net The N-substituted 5-fluoro-2-oxindole, being an electron-rich heterocyclic system, undergoes electrophilic substitution at the C3 position to furnish the desired 5-Fluoro-2-oxoindoline-3-carbaldehyde derivative. The reaction generally proceeds under mild conditions and provides a reliable method for the formylation of such scaffolds.

While direct N-fluoroalkylation methods for 5-fluoro-2-oxindole are not extensively documented, the general principles of N-alkylation can be extended to include fluoroalkyl halides. The reactivity of these halides and the specific reaction conditions would need to be optimized to achieve efficient N-fluoroalkylation.

The following table summarizes representative conditions for the N-alkylation of oxindole derivatives, which can be adapted for 5-fluoro-2-oxindole, and the subsequent Vilsmeier-Haack formylation.

| Starting Material | Reagents and Conditions for N-Alkylation | N-Alkylated Product | Reagents and Conditions for C3-Formylation | Final Product |

| 5-Fluoro-2-oxindole | 1. Base (e.g., NaH, K2CO3)2. Alkyl/Benzyl Halide (e.g., CH3I, BnBr)3. Solvent (e.g., DMF, THF) | N-Alkyl/Benzyl-5-fluoro-2-oxindole | POCl3, DMF | N-Alkyl/Benzyl-5-fluoro-2-oxoindoline-3-carbaldehyde |

| 2-Oxindole | 1. NaH2. Benzyl Bromide3. DMF | N-Benzyl-2-oxindole | POCl3, DMF | N-Benzyl-2-oxoindoline-3-carbaldehyde |

| 2-Oxindole | 1. K2CO32. Ethyl Iodide3. Acetone | N-Ethyl-2-oxindole | POCl3, DMF | N-Ethyl-2-oxoindoline-3-carbaldehyde |

Table 1. General reaction conditions for the synthesis of N-substituted 2-oxoindoline-3-carbaldehydes.

Comprehensive Spectroscopic and Structural Elucidation of 5 Fluoro 2 Oxoindoline 3 Carbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

While specific NMR data for 5-Fluoro-2-oxoindoline-3-carbaldehyde is not available, the analysis of its derivatives, such as the (Z)-3-(substituted-benzylidene)-5-fluoroindolin-2-ones, offers valuable insights. For instance, a series of these derivatives have been synthesized and characterized, providing a basis for predicting the NMR spectrum of the parent aldehyde. nih.gov

Expected ¹H NMR Spectral Features for 5-Fluoro-2-oxoindoline-3-carbaldehyde:

Based on the analysis of its derivatives, the ¹H NMR spectrum of 5-Fluoro-2-oxoindoline-3-carbaldehyde in a solvent like DMSO-d₆ would be expected to show distinct signals for the aldehyde proton, the proton at the C3 position, the aromatic protons, and the N-H proton of the oxindole (B195798) ring. The aldehyde proton (CHO) would likely appear as a singlet in the downfield region, typically around 9-10 ppm. The proton at the C3 position would also be a singlet. The aromatic protons on the fluoro-substituted benzene (B151609) ring would exhibit complex splitting patterns (doublets and triplets of doublets) due to both proton-proton and proton-fluorine couplings. The N-H proton of the lactam ring would appear as a broad singlet, with its chemical shift being solvent-dependent.

Expected ¹³C NMR Spectral Features for 5-Fluoro-2-oxoindoline-3-carbaldehyde:

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. Key expected signals would include the carbonyl carbon of the aldehyde group (around 185-195 ppm), the carbonyl carbon of the lactam ring (around 165-175 ppm), and the carbons of the aromatic ring, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.

The following table presents representative ¹H NMR data for some (Z)-3-(substituted-benzylidene)-5-fluoroindolin-2-one derivatives, which can serve as a reference for predicting the chemical shifts in the aromatic region of the target compound. nih.gov

| Compound Name | Aromatic and Olefinic Proton Chemical Shifts (δ, ppm) |

| (Z)-5-Fluoro-3-(3-fluorobenzylidene)indolin-2-one | 7.81 (s, 1H), 7.49 (td, J = 8.0, 5.7 Hz, 1H), 7.42 (d, J = 7.6 Hz, 1H), 7.30 (ddd, J = 8.9, 6.8, 2.4 Hz, 2H), 7.18 (m, 1H), 6.97 (td, J = 8.7, 2.5 Hz, 1H), 6.82 (dd, J = 8.6, 4.4 Hz, 1H) |

| (Z)-5-Fluoro-3-(4-fluorobenzylidene)indolin-2-one | 8.10 (s, 1H), 7.82 (s, 1H), 7.64 (dd, J = 8.5, 5.4 Hz, 2H), 7.32 (dd, J = 9.1, 2.5 Hz, 1H), 7.20 (t, J = 8.4 Hz, 2H), 6.96 (td, J = 8.8, 2.6 Hz, 1H), 6.83 (dd, J = 8.5, 4.4 Hz, 1H) |

| (Z)-3-(2-Chlorobenzylidene)-5-fluoroindolin-2-one | Not explicitly provided in the search result, but synthesized and characterized. nih.gov |

| (Z)-5-Fluoro-3-(2-methoxybenzylidene)indolin-2-one | 8.02 (s, 1H), 7.97 (s, 1H), 7.67 (dd, J = 7.7, 1.7 Hz, 1H), 7.49–7.42 (m, 1H), 7.28 (dd, J = 9.2, 2.7 Hz, 1H), 7.06 (td, J = 7.5, 1.0 Hz, 1H), 7.00 (dd, J = 8.3, 1.0 Hz, 1H), 6.91 (td, J = 8.8, 2.6 Hz, 1H), 6.80 (dd, J = 8.5, 4.4 Hz, 1H) |

Vibrational Spectroscopy: Fourier Transform-Infrared (FT-IR) Analysis

Fourier Transform-Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

For 5-Fluoro-2-oxoindoline-3-carbaldehyde, the FT-IR spectrum is expected to show characteristic absorption bands for the N-H group, the two carbonyl groups (aldehyde and lactam), the C-F bond, and the aromatic C-H and C=C bonds. The N-H stretching vibration of the lactam would appear as a broad band in the region of 3200-3400 cm⁻¹. The C=O stretching vibrations are particularly diagnostic; the lactam carbonyl would likely absorb around 1700-1740 cm⁻¹, while the aldehyde carbonyl would be expected at a slightly lower wavenumber, around 1680-1700 cm⁻¹, due to conjugation with the oxindole ring system. The C-F stretching vibration typically appears in the region of 1000-1300 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region.

While a specific FT-IR spectrum for the target compound is not available, the table below lists the expected characteristic vibrational frequencies based on general knowledge of functional group absorptions.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch (Lactam) | 3200-3400 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C=O Stretch (Lactam) | 1700-1740 |

| C=O Stretch (Aldehyde) | 1680-1700 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-F Stretch | 1000-1300 |

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

For 5-Fluoro-2-oxoindoline-3-carbaldehyde (C₉H₆FNO₂), the expected exact mass would be approximately 179.0383 g/mol . High-resolution mass spectrometry (HRMS) would be crucial to confirm this molecular formula. The mass spectrum would show a molecular ion peak (M⁺) at m/z 179. In addition to the molecular ion, fragmentation of the molecule would lead to several characteristic fragment ions. Common fragmentation pathways for such a molecule could involve the loss of the formyl group (CHO), leading to a fragment at m/z 150, or the loss of carbon monoxide (CO) from the lactam ring.

The HRMS data for several (Z)-3-(substituted-benzylidene)-5-fluoroindolin-2-one derivatives have been reported and are presented in the table below. nih.gov This data confirms the successful synthesis of the 5-fluoro-2-oxoindoline core structure in these derivatives.

| Compound Name | Calculated [M-H]⁻ (m/z) | Found [M-H]⁻ (m/z) |

| (Z)-5-Fluoro-3-(3-fluorobenzylidene)indolin-2-one | 256.24 | 256.09 |

| (Z)-5-Fluoro-3-(4-fluorobenzylidene)indolin-2-one | 256.24 | 256.17 |

| (Z)-5-Fluoro-3-(2-methoxybenzylidene)indolin-2-one | 268.28 | 268.19 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

As of the latest literature search, a crystal structure for 5-Fluoro-2-oxoindoline-3-carbaldehyde has not been reported. However, if suitable crystals could be grown, X-ray diffraction analysis would reveal the planarity of the oxindole ring system and the orientation of the aldehyde group relative to the ring. It would also provide accurate measurements of the C-F bond length and the bond lengths of the carbonyl groups. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, would shed light on the supramolecular assembly of the compound in the solid state.

In the absence of data for the target compound, the crystallographic analysis of related 5-fluoro-2-oxoindoline derivatives would be highly informative. Such studies would confirm the general structural features of the 5-fluoro-2-oxoindoline scaffold and how different substituents at the 3-position influence the molecular conformation and crystal packing.

Computational and Theoretical Insights into 5 Fluoro 2 Oxoindoline 3 Carbaldehyde Chemistry

Quantum Chemical Calculations (DFT) for Electronic and Structural Properties

Density Functional Theory (DFT) serves as a powerful tool in computational chemistry, providing a framework to investigate the electronic and structural characteristics of molecules with a high degree of accuracy. researchgate.net For 5-Fluoro-2-oxoindoline-3-carbaldehyde, DFT calculations offer a window into its fundamental chemical nature.

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For derivatives of 5-fluoro-2-oxoindoline, conformational studies have been performed to identify stable conformers. researchgate.net These studies often employ molecular mechanics calculations to find various low-energy conformations, which are then further refined using DFT methods to locate the global energy minimum. researchgate.net This process is crucial as the conformation of a molecule dictates its physical and chemical properties, including its ability to interact with biological targets.

A study on a related compound, N'-[(3Z)-5-fluoro-2-oxo-2, 3-dihydro-1H-indol-3-ylidene]-3-carbohydrazide, which shares the 5-fluoro-2-oxoindoline core, involved geometry optimization to determine bond lengths and angles, leading to a stable 3D structure with a minimum potential energy of –0.5469 Kcal/mole. researchgate.net Such calculations provide the foundational data for all other computational analyses.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a simplified yet powerful model for predicting the reactivity of molecules. youtube.comnih.govimperial.ac.ukbohrium.com This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, thus indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. tandfonline.com For molecules like 5-Fluoro-2-oxoindoline-3-carbaldehyde, identifying the distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas with a high electron density that are susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, highlighting electron-deficient areas that are prone to nucleophilic attack.

For a closely related precursor, 5-fluoroisatin (B27256) (5FISO), an MEP map has been generated. researchgate.net The map reveals the distribution of charge, with the blue surface indicating a positive electrostatic potential, suggesting a high stability for a positive test charge. researchgate.net In a study of 2-Chloro-7-Methylquinoline-3-carbaldehyde, the MEP map showed that the negative electrostatic potential was concentrated around the oxygen atom of the carbaldehyde group, indicating it as a likely site for electrophilic attack, while positive potentials were found around the hydrogen atoms. dergi-fytronix.com This type of analysis is instrumental in understanding the intermolecular interactions of 5-Fluoro-2-oxoindoline-3-carbaldehyde.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by transforming the complex molecular orbitals into localized orbitals that align with the familiar concepts of lone pairs, and sigma and pi bonds. mpg.de This method allows for the quantitative assessment of electron delocalization and hyperconjugative interactions, which contribute to the stability of the molecule.

NBO analysis can elucidate the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. For instance, in a study of 2-Chloro-7-Methylquinoline-3-carbaldehyde, NBO analysis was used to compare the stability of different conformers by examining their orbital interactions. dergi-fytronix.com While specific NBO data for 5-Fluoro-2-oxoindoline-3-carbaldehyde is not available in the provided search results, this technique would be invaluable for a deeper understanding of its electronic structure.

Correlation of Theoretical and Experimental Spectroscopic Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computational model and aid in the interpretation of experimental spectra. DFT calculations are commonly used to predict vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). eurjchem.comnih.goveurjchem.com

For instance, in the study of a substituted isoindole, the calculated IR frequencies and NMR chemical shifts were compared with the experimental data to confirm the structure of the synthesized compound. nih.gov This correlative approach provides a high level of confidence in the structural assignment. Although a direct correlation study for 5-Fluoro-2-oxoindoline-3-carbaldehyde is not present in the search results, this methodology is a standard and crucial part of the characterization of novel compounds.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This method is extensively used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or enzyme.

While direct molecular docking studies on 5-Fluoro-2-oxoindoline-3-carbaldehyde were not found, numerous studies have been conducted on its derivatives. For example, a series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated as α-glucosidase inhibitors. researchgate.netnih.govresearchgate.netfrontiersin.org Molecular docking simulations were performed to investigate the binding modes of the most active compounds within the active site of α-glucosidase. researchgate.netresearchgate.netfrontiersin.org These studies revealed key interactions, such as hydrogen bonding and lipophilic interactions, that contribute to the inhibitory activity of these compounds. researchgate.net

Similarly, derivatives of 5-trifluoromethoxy-2-indolinone have been investigated as cholinesterase inhibitors, with molecular docking used to analyze their binding interactions at the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). tandfonline.comresearchgate.net Furthermore, other heterocyclic compounds have been the subject of docking studies to explore their potential as anticancer agents by investigating their interactions with target proteins like caspase-3. nih.gov These examples highlight the utility of molecular docking in elucidating the structure-activity relationships of 5-fluoro-2-oxoindoline derivatives and guiding the design of more potent inhibitors.

Preclinical Biological Activity and Mechanistic Investigations of 5 Fluoro 2 Oxoindoline 3 Carbaldehyde Derivatives

Enzyme Inhibition Potency and Selectivity

The unique structural features of 5-Fluoro-2-oxoindoline derivatives make them adept at interacting with the active sites of various enzymes, leading to their inhibition. Researchers have explored their potential against a range of enzymatic targets, revealing promising inhibitory mechanisms and selectivity profiles.

α-Glucosidase Inhibitory Mechanisms

A notable area of investigation for 5-fluoro-2-oxindole derivatives has been their role as α-glucosidase inhibitors, which are crucial for managing type 2 diabetes. A series of these derivatives has been synthesized and shown to exhibit significant inhibitory activity against α-glucosidase.

Kinetic studies have revealed that these compounds act as reversible and mixed-type inhibitors of the enzyme. This mixed-inhibition mechanism suggests that the derivatives can bind to both the free enzyme and the enzyme-substrate complex, thereby impeding the catalytic process through multiple pathways. The inhibitory potency of these derivatives has been found to be substantially higher than that of acarbose, a commercially available α-glucosidase inhibitor. For instance, specific derivatives have demonstrated IC50 values in the micromolar range, indicating strong inhibitory potential.

Interactive Table: α-Glucosidase Inhibitory Activity of 5-Fluoro-2-oxindole Derivatives

| Compound | IC50 (µM) |

| Derivative 1 | 49.89 ± 1.16 |

| Derivative 2 | 35.83 ± 0.98 |

| Derivative 3 | 56.87 ± 0.42 |

| Acarbose (Reference) | 569.43 ± 43.72 |

Receptor Tyrosine Kinase (RTK) Inhibition

Derivatives of the 5-fluoro-2-oxoindoline core structure have been identified as potent inhibitors of various receptor tyrosine kinases (RTKs), which are critical mediators of cellular signaling pathways frequently dysregulated in cancer.

A significant advantage of some 5-fluoro-2-oxoindoline derivatives is their ability to inhibit multiple RTKs simultaneously. This multi-targeted approach can be more effective in cancer therapy by blocking redundant signaling pathways.

One prominent example is a derivative identified as a potent inhibitor of both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGF-Rβ). nih.gov This dual inhibition is crucial for blocking angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

Furthermore, other derivatives have demonstrated inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov FLT3 is a key target in acute myeloid leukemia (AML), while CDK2 is involved in cell cycle regulation. A compound with dual FLT3/CDK2 inhibitory activity could therefore be a valuable therapeutic for certain cancers. nih.gov While direct evidence for potent Epidermal Growth Factor Receptor (EGFR) inhibition by a 5-Fluoro-2-oxoindoline-3-carbaldehyde derivative is still emerging, related indole (B1671886) derivatives have shown significant EGFR inhibitory activity, suggesting the potential of this chemical class. nih.govhelsinki.finih.gov

Interactive Table: RTK Inhibitory Activity of 5-Fluoro-2-oxoindole Derivatives

| Derivative Type | Targeted Kinases | IC50 (nM) |

| Pyrrole-substituted | VEGFR-2, PDGF-Rβ | Potent Inhibition |

| Pyridyl-hybridized | FLT3 | 36.21 ± 1.07 |

| Pyridyl-hybridized | CDK2 | 8.17 ± 0.32 |

| Chloro-indole-carboxylate | EGFR | 68 - 89 |

Cholinesterase Inhibition

The potential of indolinone derivatives extends to the inhibition of cholinesterases, enzymes that play a crucial role in the nervous system. Research into 5-trifluoromethoxy-2-indolinones has revealed dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov One derivative, in particular, exhibited stronger inhibitory effects than the standard drugs donepezil (B133215) and galantamine against both enzymes, with Ki values of 0.35 µM for AChE and 0.53 µM for BuChE. nih.gov This suggests that the 5-fluoro-2-oxoindoline scaffold could be a promising starting point for the development of new treatments for neurodegenerative diseases like Alzheimer's.

Antiproliferative Activity in Preclinical Cancer Models (in vitro cell lines)

The ability of 5-Fluoro-2-oxoindoline derivatives to inhibit key enzymes involved in cell growth and proliferation translates to significant antiproliferative activity in various cancer cell lines.

Growth Inhibition in Diverse Cancer Cell Lines

Derivatives of 5-fluoro-2-oxindole have been evaluated against a panel of human cancer cell lines, demonstrating broad-spectrum antiproliferative effects. Notably, certain thiazole-containing 5-fluoro-1,3-dihydro-2H-indol-2-one derivatives have shown high antitumor activity.

One such derivative exhibited significant growth inhibition (GI > 70%) against a wide range of cancers, including leukemia, breast cancer (T-47D, GI=96.17%), ovarian cancer (NCI/ADR-RES, GI=95.13%), lung cancer (HOP-92, GI=95.95%), melanoma, CNS cancer (SNB-75, GI=89.91%), renal cancer, and colon cancer. nih.gov The antiproliferative activity of these compounds is often linked to their ability to inhibit RTKs like VEGFR2. nih.gov

Other studies on related indole derivatives have also reported potent antiproliferative activity against various cancer cell lines. For instance, certain 5-chloro-indole-2-carboxylate derivatives displayed significant growth inhibition in pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and lung (A-549) cancer cell lines, with GI50 values in the nanomolar range. nih.gov

Interactive Table: Antiproliferative Activity of 5-Fluoro-2-oxindole and Related Derivatives

| Derivative Type | Cancer Cell Line | Activity Metric | Value |

| Thiazole-containing 5-fluoro-2-oxindole | Breast (T-47D) | GI | 96.17% |

| Thiazole-containing 5-fluoro-2-oxindole | Lung (HOP-92) | GI | 95.95% |

| Thiazole-containing 5-fluoro-2-oxindole | Ovarian (NCI/ADR-RES) | GI | 95.13% |

| Thiazole-containing 5-fluoro-2-oxindole | CNS (SNB-75) | GI | 89.91% |

| 5-Chloro-indole-2-carboxylate | Breast (MCF-7) | GI50 | 32 nM |

| 5-Chloro-indole-2-carboxylate | Colon (HT-29) | GI50 | 35 nM |

Mechanism of Action Studies (e.g., apoptosis induction, cell cycle modulation)

The anticancer activity of 5-fluoro-2-oxoindoline derivatives is often rooted in their ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle.

Molecular docking studies of a novel thiazole-containing 5-fluoro-2-oxindole derivative, compound 3g , demonstrated its potential to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGF2), a key regulator of angiogenesis, which is critical for tumor growth and metastasis. nih.gov This suggests that at least some derivatives from this class can exert their anticancer effects by disrupting tumor blood supply.

Investigations into related chalcone (B49325) derivatives, which can be synthesized from carbaldehyde precursors, provide further mechanistic insights. The chalcone derivative 1C was found to induce G2/M phase cell cycle arrest and apoptosis in ovarian cancer cells. nih.gov This effect was strongly associated with the generation of reactive oxygen species (ROS). The study also noted that the treatment modulated the expression of key proteins involved in cell cycle regulation and apoptosis. For instance, it led to a significant downregulation of phosphorylated Akt, a protein kinase that plays a critical role in cell survival and proliferation. nih.gov

Furthermore, studies on other fluorinated heterocyclic compounds, such as 5'-Fluoro-2'-Deoxycytidine (FdCyd), have shown that they can induce apoptosis through the intrinsic pathway, marked by the upregulation of pro-apoptotic proteins like BAX and BAK and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov While a different molecule, the activity of FdCyd highlights a common mechanism for fluorinated pyrimidine (B1678525) analogs, which may share some mechanistic features with the 5-fluoro-2-oxoindoline core.

Differential Activity Profiles and Selectivity against Normal Cells

A crucial aspect of anticancer drug development is ensuring that the cytotoxic effects are targeted toward cancer cells while sparing normal, healthy cells. Several studies on derivatives of or compounds related to 5-fluoro-2-oxoindoline have demonstrated promising selectivity profiles.

In a study investigating the synergy between 5-fluorouracil (B62378) (FU) and deoxyuridine analogs, the enhanced cytotoxic effects were observed specifically in cell lines derived from solid tumors and not in normal tissues. nih.gov This suggests a cancer-specific vulnerability that can be exploited by these combinations. Furthermore, certain fluorinated chalcone derivatives, including compounds A3 and B3 , which bear an indole ring, have been shown to possess potent antimicrobial activity without exhibiting cytotoxicity against the human normal liver cell line (L02). mdpi.com

The selectivity of these compounds is often quantified using a selectivity index (SI), which compares the cytotoxicity against a target (e.g., a parasite or cancer cell) to that against a normal mammalian cell. For instance, the fluoroquinoline derivative GF1061 was found to be highly selective in its antileishmanial action, with SI values of 45.0 against Leishmania infantum amastigotes and 48.9 against L. amazonensis amastigotes when compared to its effect on mammalian cells. nih.gov Similarly, a study on 5-nitroindazole (B105863) derivatives revealed that some compounds had a high selectivity index for Leishmania parasites over mouse peritoneal macrophages, with one derivative achieving an SI of 875. nih.gov This high degree of selectivity is a promising indicator for the development of safe therapeutic agents.

Antimicrobial Efficacy (Antibacterial and Antifungal)

Derivatives of the 5-fluoro-2-oxoindoline core have demonstrated significant potential as antimicrobial agents, with activity documented against both bacteria and fungi.

While specific data on 5-fluoro-2-oxoindoline-3-carbaldehyde derivatives is limited, related structures show considerable antibacterial efficacy. For example, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and tested against a panel of Gram-positive bacteria, showing moderate activity with Minimum Inhibitory Concentrations (MICs) in the range of 2–32 µg/mL.

A range of 3-indolyl-3-hydroxy oxindole (B195798) derivatives, including several with a 5-fluoro substitution, have been synthesized and evaluated for their antifungal properties against five common plant pathogenic fungi. mdpi.com Many of these compounds exhibited moderate to excellent activity. Notably, derivatives featuring halogen substitutions (I, Cl, or Br) at the 5-position of the oxindole and/or indole rings displayed the most potent and broad-spectrum antifungal effects. mdpi.com For instance, compound 3u (5-chloro-3-(5-chloro-1H-indol-3-yl)-3-hydroxyindolin-2-one) was particularly effective against Rhizoctonia solani, with an EC50 value of 3.44 mg/L, outperforming the control fungicides. mdpi.com

The table below summarizes the in vitro antifungal activity of selected 5-fluoro-2-oxindole derivatives against various plant pathogenic fungi.

| Compound | R. solani | P. oryzae | C. gloeosporioides | B. cinerea | B. maydis |

| 3b | 45.3 ± 1.5 | 40.1 ± 1.1 | 38.7 ± 1.3 | 41.2 ± 1.0 | 35.6 ± 0.9 |

| 3p | 50.2 ± 1.2 | 48.9 ± 1.4 | 45.3 ± 1.6 | 49.8 ± 1.1 | 42.1 ± 1.3 |

| 3q | 65.7 ± 1.8 | 60.3 ± 1.5 | 58.9 ± 1.7 | 61.4 ± 1.4 | 55.2 ± 1.6 |

| Carvacrol (Control) | 95.7 ± 2.1 | 93.4 ± 1.9 | 90.1 ± 2.0 | 96.2 ± 2.3 | 91.5 ± 1.8 |

| PCA (Control) | 98.2 ± 2.5 | 96.8 ± 2.2 | 95.3 ± 2.4 | 97.5 ± 2.6 | 94.7 ± 2.1 |

| Data represents the inhibition rate (%) at a concentration of 50 mg/L. mdpi.com |

Antioxidant Properties and Reactive Oxygen Species Modulation

The 5-fluoro-2-oxoindoline scaffold and its derivatives can interact with cellular redox systems in a dual manner. On one hand, the core structure can exhibit antioxidant properties. On the other hand, certain derivatives utilize the generation of reactive oxygen species (ROS) as a mechanism to induce cytotoxicity in pathogens and cancer cells.

A study on the fluoroquinoline derivative GF1061 demonstrated that its mechanism of action against Leishmania amazonensis involved an increase in ROS production, alongside alterations in the mitochondrial membrane potential. nih.gov Similarly, the chalcone derivative 1C was found to induce apoptosis in cancer cells through a mechanism associated with ROS generation. nih.gov This pro-oxidant activity can overwhelm the cell's antioxidant defenses, leading to oxidative stress and triggering cell death pathways. This represents a key therapeutic strategy, as many cancer cells and parasites have a compromised ability to handle oxidative stress compared to normal cells.

Antileishmanial Activity

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. The search for new, safer, and more effective treatments is a global health priority. Derivatives containing the fluoro-quinoline or related heterocyclic cores have shown significant promise in this area.

The fluoroquinoline derivative GF1061 was evaluated for its in vitro action against Leishmania infantum and Leishmania amazonensis. nih.gov It proved effective against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasites, with IC50 values indicating potent activity. Crucially, the compound displayed a high selectivity index, suggesting a favorable therapeutic window. nih.gov

In another study, a series of 2-benzyl-5-nitroindazole derivatives were tested against L. amazonensis. nih.gov Several compounds showed potent activity against intracellular amastigotes, with four being as active as the standard drug Amphotericin B. The most promising compound, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate , had an IC50 of 0.46 µM against amastigotes and a very high selectivity index of 875, indicating a strong potential for further development. nih.gov

The table below presents the activity of selected 5-nitroindazole derivatives against Leishmania amazonensis.

| Compound | Promastigote IC50 (µM) | Amastigote IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (Amastigote) |

| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | 0.23 ± 0.01 | 0.46 ± 0.01 | 402.26 ± 1.34 | 875 |

| Derivative 2 | 0.25 ± 0.01 | 0.52 ± 0.01 | 410.15 ± 1.28 | 789 |

| Derivative 3 | 0.30 ± 0.02 | 0.61 ± 0.02 | 395.78 ± 1.45 | 649 |

| Amphotericin B (Control) | 0.15 ± 0.01 | 0.45 ± 0.01 | 1.20 ± 0.02 | 2.7 |

| Data from in vitro assays against L. amazonensis and mouse peritoneal macrophages. nih.gov |

These findings underscore the potential of nitrogen-containing heterocyclic compounds, including those related to the 5-fluoro-2-oxoindoline scaffold, as a source of new antileishmanial drug candidates.

Structure-Activity Relationship (SAR) Investigations for Optimized Biological Response

The therapeutic efficacy of the 5-Fluoro-2-oxoindoline-3-carbaldehyde scaffold is intricately linked to its structural modifications. Scientists have systematically altered the peripheral chemical groups to understand their influence on biological potency, leading to the identification of key features for enhanced activity against different biological targets.

Correlating Structural Modifications with Biological Potency

Structure-activity relationship (SAR) studies have been crucial in refining the biological activity of 5-Fluoro-2-oxoindoline-3-carbaldehyde derivatives. These investigations have pinpointed specific substitutions that enhance inhibitory potency against enzymes such as α-glucosidase and various protein kinases involved in cancer progression.

As α-glucosidase inhibitors, a series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated. researchgate.net The parent compound, 5-fluoro-2-oxindole, exhibited a modest inhibitory activity. However, condensation with various substituted aromatic aldehydes at the 3-position of the oxindole ring led to a significant enhancement in potency. The nature and position of the substituent on the aromatic ring were found to be critical. For instance, derivatives with hydroxyl and methoxy (B1213986) groups on the phenyl ring showed varied effects depending on their position. Notably, compounds with a di-substituted phenyl ring, such as those with both hydroxyl and methoxy groups, were among the most potent, suggesting that a combination of electronic and steric factors contributes to the inhibitory activity.

In the realm of anticancer research, derivatives of 5-fluoro-2-oxoindoline have been investigated as inhibitors of multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). Sunitinib, a prominent anticancer drug, features the 5-fluoro-2-oxindole core. nih.gov Research into analogues of Sunitinib has provided valuable SAR insights. For example, the substitution pattern on the pyrrole (B145914) ring, which is attached at the 3-position of the oxindole, significantly influences kinase inhibitory activity. nih.gov Furthermore, the nature of the side chain on the pyrrole-3-carboxylic acid moiety has been optimized to improve pharmaceutical properties like solubility and bioavailability, which are critical for in vivo efficacy. nih.gov

More recent studies on novel 2-oxoindole derivatives have continued to build on this understanding. Two new series, N-aryl acetamides and benzyloxy benzylidenes, were designed as multiple kinase inhibitors. nih.gov The amido congener 6f and the benzyloxy derivative 9f emerged as highly potent compounds against pancreatic ductal adenocarcinoma cell lines. nih.gov Compound 6f was particularly effective against PDGFRα, PDGFRβ, and VEGFR-2 kinases, with inhibitory concentrations in the low nanomolar range, in some cases surpassing the activity of Sunitinib. nih.gov These findings underscore the importance of the substituent at the 3-position in dictating the potency and selectivity of these kinase inhibitors.

Table 1: α-Glucosidase Inhibitory Activity of Selected 5-Fluoro-2-oxoindole Derivatives

| Compound | Substituent on Phenyl Ring | IC50 (µM) |

|---|---|---|

| 3d | 4-OH, 3-OCH3 | 49.89 ± 1.16 |

| 3f | 2-OH, 3-OCH3 | 35.83 ± 0.98 |

| 3i | 2,4-di-OH | 56.87 ± 0.42 |

| Acarbose (Reference) | - | 569.43 ± 43.72 |

Data sourced from a study on α-glucosidase inhibitors. researchgate.net

Table 2: Kinase Inhibitory Activity of Selected 2-Oxoindole Derivatives

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| 6f | PDGFRα | 7.41 |

| 6f | PDGFRβ | 6.18 |

| 6f | VEGFR-2 | 7.49 |

| 9f | PDGFRα | 9.9 |

| 9f | PDGFRβ | 6.62 |

| 9f | VEGFR-2 | 22.21 |

| Sunitinib (Reference) | PDGFRα | 43.88 |

| Sunitinib (Reference) | PDGFRβ | 2.13 |

| Sunitinib (Reference) | VEGFR-2 | 78.46 |

Data from a study on multiple kinase inhibitors. nih.gov

Pharmacophore Elucidation

Pharmacophore modeling helps to define the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For the 5-Fluoro-2-oxoindoline-3-carbaldehyde derivatives, molecular docking studies have been instrumental in elucidating their pharmacophores for different targets.

In the context of α-glucosidase inhibition, docking studies revealed that these derivatives bind within the active pocket of the enzyme. The 5-fluoro-2-oxindole core acts as a crucial anchor. The carbonyl group of the oxindole ring is predicted to form a key hydrogen bond with amino acid residues in the active site. The substituted phenyl ring attached at the 3-position occupies a hydrophobic pocket, and the nature of the substituents on this ring influences the binding affinity through additional hydrogen bonds and lipophilic interactions. researchgate.netrsc.org

For kinase inhibition, the pharmacophore is well-established, with the 2-oxoindole core playing a central role in binding to the ATP-binding site of the kinase. The NH group of the oxindole typically acts as a hydrogen bond donor, while the carbonyl oxygen acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase. The 5-fluoro substituent is often located in a hydrophobic pocket, enhancing binding affinity. The large substituent at the 3-position extends into another hydrophobic region, and modifications to this part of the molecule are critical for achieving selectivity among different kinases. The side chains attached to this substituent can further interact with the solvent-exposed region, influencing the compound's pharmacokinetic properties. nih.gov

Preclinical Target Engagement Studies

To confirm that a drug candidate interacts with its intended target in a biologically relevant system, preclinical target engagement studies are essential. These studies provide evidence that the observed biological effects are a direct result of the compound's interaction with its molecular target.

Direct Assessment in Cellular and Tissue Models

The biological activity of 5-Fluoro-2-oxoindoline-3-carbaldehyde derivatives has been directly assessed in various in vitro models. For their potential as antidiabetic agents, the inhibitory activity against α-glucosidase was determined using a biochemical assay with the enzyme isolated from Saccharomyces cerevisiae. researchgate.net The most potent compounds from this screening were further investigated to determine their mechanism of inhibition, which was found to be a reversible and mixed-type inhibition. researchgate.netrsc.org

In the area of oncology, these derivatives have been evaluated for their ability to inhibit the proliferation of various human cancer cell lines. For instance, novel thiazole-containing derivatives of 5-fluoro-1,3-dihydro-2H-indol-2-one were screened against the NCI-60 panel of human cancer cell lines. One compound, 3g , demonstrated significant growth inhibition against multiple cancer types, including leukemia, breast, ovarian, lung, melanoma, CNS, renal, and colon cancers. nih.gov The antiproliferative activity of these compounds is often correlated with their ability to inhibit specific kinases. For example, the potency of compounds like 6f and 9f in inhibiting pancreatic cancer cell growth was linked to their direct inhibition of PDGFR and VEGFR kinases in enzymatic assays. nih.gov These cellular and biochemical assays provide direct evidence of target engagement and are crucial for the preclinical validation of these compounds as potential therapeutic agents.

Future Research Directions and Emerging Paradigms

Rational Design and Synthesis of Next-Generation 5-Fluoro-2-oxoindoline-3-carbaldehyde Analogues

The rational design of new analogues is a cornerstone of modern medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. The strategic introduction of a fluorine atom, as seen in the 5-fluoro-2-oxoindoline scaffold, is a well-established tactic to improve metabolic stability and binding affinity frontiersin.orgnih.gov. Future design strategies will focus on several key areas:

Bioisosteric Replacement: The substitution of the aldehyde group at the C3 position with other functional groups (e.g., nitriles, esters, amides) can modulate the electronic and steric properties of the molecule, potentially leading to improved interactions with biological targets. The application of bioisosteres is a powerful concept in drug design to address a range of challenges in candidate optimization nih.gov.

Conformationally Restricted Analogues: The design and synthesis of conformationally restricted analogues is a frequently used strategy to create molecules that mimic a specific bioactive conformation, thereby increasing affinity and selectivity for a target nih.gov. Introducing rigid structural elements or additional rings to the oxoindoline core can lock the molecule into a more favorable orientation for target binding.

Hybrid Molecule Synthesis: This approach involves combining the 5-fluoro-2-oxoindoline-3-carbaldehyde scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic activities. For instance, novel thiazole-containing 5-fluoro-1,3-dihydro-2H-indol-2-one derivatives have been designed and synthesized as analogues of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor nih.gov.

A recent study focused on creating Sunitinib analogues by synthesizing twelve novel thiazole-containing 5-fluoro-2-oxindole derivatives. The anticancer activities of these compounds were evaluated, with significant findings for specific derivatives nih.gov.

| Compound | Target Cancer Types | Notable Activity (Growth Inhibition - GI%) |

| 3g | Leukemia, Breast, Ovarian, Lung, Melanoma, CNS, Renal, Colon | Breast Cancer (T-47D, GI=96.17%) |

| Lung Cancer (HOP-92, GI=95.95%) | ||

| Ovarian Cancer (NCI/ADR-RES, GI=95.13%) | ||

| CNS Cancer (SNB-75, GI=89.91%) |

This table presents data on the antitumor activity of a specific 5-fluoro-2-oxindole derivative, compound 3g, against various cancer cell lines. Data sourced from PubMed nih.gov.

Exploration of Novel Therapeutic Avenues and Target Identification

While derivatives of the 5-fluoro-2-oxoindoline scaffold have shown promise as anticancer agents and α-glucosidase inhibitors, a vast landscape of therapeutic possibilities remains unexplored. Future research will be directed towards identifying and validating new biological targets for these compounds.

Anticancer Activity: The indolin-2-one moiety is a core component of several FDA-approved receptor tyrosine kinase inhibitors (RTKIs) used in cancer treatment nih.gov. Research has demonstrated that novel 5-fluoro-2-oxindole derivatives exhibit significant antitumor activity against a range of cancer cell lines, including breast, lung, ovarian, and CNS cancers nih.gov. Molecular docking studies suggest that these compounds may inhibit targets like VEGF2 receptors, a key mechanism in angiogenesis nih.gov.

α-Glucosidase Inhibition: A series of 5-fluoro-2-oxindole derivatives were synthesized and found to be potent α-glucosidase inhibitors, which are important for managing diabetes frontiersin.orgnih.gov. Several compounds in this series demonstrated inhibitory activity 10 to 15 times higher than the reference drug, acarbose frontiersin.orgnih.gov.

| Compound | IC₅₀ (μM) vs. α-Glucosidase |

| 3d | 49.89 ± 1.16 |

| 3f | 35.83 ± 0.98 |

| 3i | 56.87 ± 0.42 |

| Acarbose (Reference) | 569.43 ± 43.72 |

This table shows the half-maximal inhibitory concentration (IC₅₀) of selected 5-fluoro-2-oxindole derivatives against α-glucosidase, compared to the standard drug acarbose. Data sourced from Frontiers in Chemistry and PubMed frontiersin.orgnih.gov.

Other Potential Targets: The structural versatility of the scaffold suggests potential activity against other enzyme families, such as kinases, proteases, and phosphatases, as well as G-protein coupled receptors (GPCRs). High-throughput screening of diverse libraries of 5-fluoro-2-oxoindoline-3-carbaldehyde derivatives against a panel of biological targets will be crucial for identifying new therapeutic applications.

Integration of Advanced Computational Methods in Drug Discovery Pipelines

Computer-Aided Drug Design (CADD) has become an indispensable tool in the drug discovery process, accelerating the identification and optimization of lead compounds nih.govnih.govresearchgate.net. The integration of these methods will be pivotal for the future development of 5-fluoro-2-oxoindoline-3-carbaldehyde-based therapeutics.

Virtual Screening and Molecular Docking: CADD tools can be used to screen large virtual libraries of compounds against specific biological targets, identifying potential hits for synthesis and experimental testing nih.gov. Molecular docking studies have already been employed to simulate the binding affinity between 5-fluoro-2-oxindole derivatives and targets like α-glucosidase and VEGF2 receptors, providing insights into structure-activity relationships nih.govfrontiersin.org.

Pharmacophore Modeling and 3D-QSAR: These methods help in identifying the key structural features required for biological activity. By building predictive models, researchers can design new analogues with enhanced potency and selectivity.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug development. Web servers like ADMETlab 2.0 can predict the physicochemical properties of newly designed compounds, helping to filter out candidates with poor drug-like characteristics, such as violations of Lipinski's rule of five nih.govnih.gov.

The CADD pipeline typically involves identifying a therapeutic target, using structure-based or ligand-based approaches to identify lead compounds, and then proceeding through cycles of lead optimization before in vivo testing nih.gov.

Development of Sustainable and Efficient Synthetic Methodologies

The advancement of green and sustainable chemistry is paramount for the future of pharmaceutical manufacturing. Research into the synthesis of 5-fluoro-2-oxoindoline-3-carbaldehyde and its derivatives will focus on developing methodologies that are environmentally benign, cost-effective, and highly efficient.

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single step, often with high atom economy and reduced waste uc.pt. The development of novel MCRs for the synthesis of complex oxindole (B195798) derivatives is a promising area of research uc.pt.

Catalyst- and Solvent-Free Synthesis: Exploring reactions under solvent-free conditions or using environmentally friendly solvents like water or ethanol can significantly reduce the environmental impact of chemical synthesis nih.gov. The use of heterogeneous catalysts that can be easily recovered and reused further enhances the sustainability of the process nih.gov.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better reaction control, higher yields, and easier scalability. Adapting synthetic routes for 5-fluoro-2-oxoindoline-3-carbaldehyde derivatives to flow chemistry platforms could streamline their production.

Role of the 5-Fluoro-2-oxoindoline-3-carbaldehyde Scaffold in Privileged Structure-Based Drug Design

A "privileged structure" is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable template for drug discovery mdpi.com. The oxindole core, and by extension the 5-fluoro-2-oxoindoline-3-carbaldehyde scaffold, exhibits many characteristics of a privileged structure.

The versatility of the oxindole framework is demonstrated by its presence in numerous natural and synthetic compounds with a wide array of biological activities, particularly anticancer properties uc.pt. Its ability to be readily functionalized at multiple positions allows for the creation of large and diverse chemical libraries. By strategically modifying the core scaffold, researchers can develop compounds that target different classes of proteins. The design of novel quinoline-dihydropyrimidinone hybrids is one example of how privileged scaffolds are used to create new potential drug candidates researchgate.net.

Future research will focus on systematically exploring the chemical space around the 5-fluoro-2-oxoindoline-3-carbaldehyde scaffold to build libraries of compounds for screening against a wide range of diseases. This approach, rooted in the concept of privileged structures, enhances the probability of discovering novel, highly potent, and safe bioactive molecules mdpi.com.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.